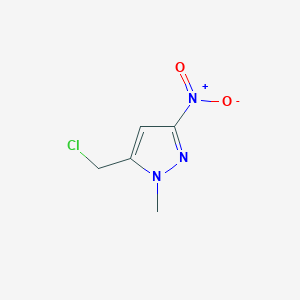
2-Hydroxy-5-(thiophen-2-YL)nicotinic acid
Descripción general
Descripción
2-Hydroxy-5-(thiophen-2-YL)nicotinic acid, also known as HTNA, is a chemical compound that belongs to the pyridine carboxylic acid family. It is a derivative of nicotinic acid and is used as a growth factor in Erwinia amylovora growth (pear and apple blossoms) .
Synthesis Analysis
Based on the modification of natural products and the active substructure splicing method, a series of new N - (thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis
The molecular formula of this compound is C10H7NO3S. The molecular weight is 221.23.Chemical Reactions Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Aplicaciones Científicas De Investigación
Herbicidal Activity and Structural Relationships
Nicotinic acid derivatives, such as N-(arylmethoxy)-2-chloronicotinamides, exhibit promising herbicidal activity. For example, one compound from this group demonstrated significant herbicidal effectiveness against Lemna paucicostata, a type of duckweed, suggesting potential applications in agriculture (Yu et al., 2021).
Antifungal and Antibacterial Properties
Derivatives of nicotinic acid have been found to possess significant antifungal and antibacterial activities. For instance, compounds derived from the synthesis of imido esters of 2-Aryl-3-Nicotinamido-4-Oxo-1,3-Thiazolidine-5-yl Ethanoic Acid showed notable inhibition against bacterial and fungal growth (Joshi et al., 2008).
Applications in Dye-Sensitized Solar Cells
Nicotinic acid derivatives are used in the molecular engineering of organic sensitizers for dye-sensitized solar cells. Specific derivatives, such as unsymmetrical organic sensitizers containing thiophene-2-yl and cyanoacrylic acid groups, have been tested and show high incident photon-to-current conversion efficiency, indicating their potential in renewable energy technologies (Hagberg et al., 2008).
Fungicidal Activity of Nicotinamide Derivatives
Nicotinamide derivatives, particularly those containing the thiophen-2-yl group, have shown excellent fungicidal activities, suggesting their potential as lead compounds in the development of new fungicides (Wu et al., 2022).
Chemical and Spectroscopic Properties
Studies on the chemical and spectroscopic properties of related compounds, such as 3-hydroxythiophene, provide insights into their reactivity and potential for various chemical applications (Hunter & McNab, 2010).
Industrial Production of Nicotinic Acid
Research on the industrial production of nicotinic acid, including ecological methods, highlights the importance of this compound in various applications, including its essential role as a nutrient and potential environmental impacts of its production (Lisicki et al., 2022).
Scientific Research Applications of 2-Hydroxy-5-(thiophen-2-YL)nicotinic Acid
Herbicidal Activity
- Synthesis and Herbicidal Application : Nicotinic acid derivatives have been explored for their herbicidal activity. One study synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, which exhibited notable herbicidal activity against certain weeds. This research suggests potential applications of nicotinic acid derivatives in developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Antifungal and Antibacterial Activity
- Synthesis for Antifungal and Antibacterial Uses : Another study focused on synthesizing and evaluating compounds derived from nicotinic acid hydrazide for antifungal and antibacterial activities. Some of these compounds showed significant inhibition against bacterial and fungal growth, indicating the potential of nicotinic acid derivatives in antimicrobial applications (Ajit Joshi et al., 2008).
Molecular Engineering and Solar Cell Applications
- Dye-Sensitized Solar Cells : Research in molecular engineering has utilized derivatives of nicotinic acid, including those with thiophene rings, for dye-sensitized solar cell applications. The studies demonstrated that these organic sensitizers can effectively convert incident photons to current, suggesting their suitability in solar cell technology (D. Hagberg et al., 2008).
Fungicidal Activity
- Design and Synthesis for Fungicidal Use : Research on N-(thiophen-2-yl) nicotinamide derivatives demonstrated their effectiveness as fungicides. These compounds, synthesized by modifying nicotinic acid, showed higher fungicidal activities than some commercial fungicides, making them promising leads for agricultural applications (Hongfei Wu et al., 2022).
Vasorelaxation and Antioxidation Properties
- Thionicotinic Acid Derivatives : Thionicotinic acid derivatives, related to nicotinic acid, have been studied for their vasorelaxant and antioxidant properties. These compounds displayed significant vasorelaxation effects and antioxidant activity in various assays, suggesting their potential in therapeutic applications (Supaluk Prachayasittikul et al., 2010).
Mecanismo De Acción
Target of Action
It is known that nicotinic acid, a similar compound, acts through its receptor on adipocytes .
Mode of Action
It is suggested that the compound may interact with its targets to regulate the formation and release of adipokines .
Result of Action
Some compounds with similar structures have shown moderate to significant fungicidal activity .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-oxo-5-thiophen-2-yl-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-9-7(10(13)14)4-6(5-11-9)8-2-1-3-15-8/h1-5H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSFAGWZORAYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CNC(=O)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686899 | |
| Record name | 2-Oxo-5-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261987-89-6 | |
| Record name | 2-Oxo-5-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-5-(thiophen-2-yl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3046565.png)



![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B3046574.png)
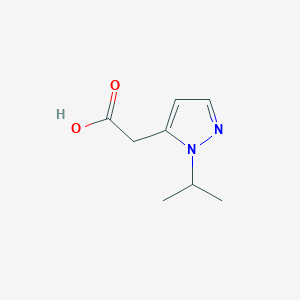

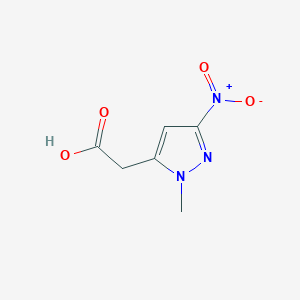
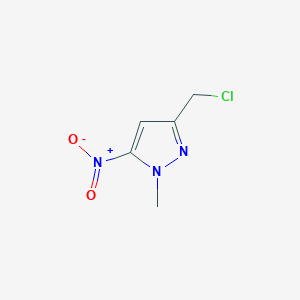
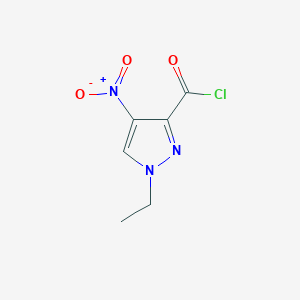
![[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B3046582.png)
